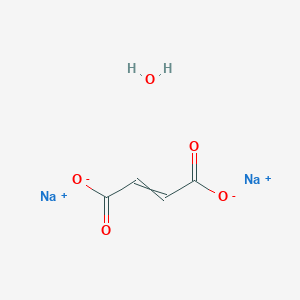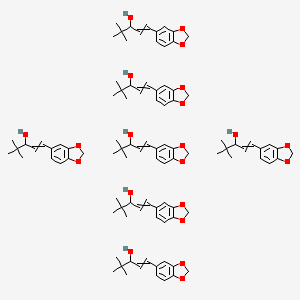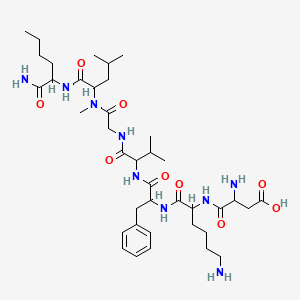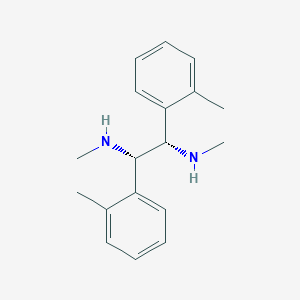![molecular formula C19H20N4O6 B13389702 3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B13389702.png)
3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that is commonly found in cooked meat, poultry, and fish. It is formed at high temperatures from the reaction between creatine or creatinine, amino acids, and sugar. This compound is known for its potential carcinogenic properties and has been classified as a possible human carcinogen by the International Agency for Research on Cancer .
Vorbereitungsmethoden
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . The synthetic route involves the formation of the PhIP ring through the reaction of these carbonyl compounds.
Analyse Chemischer Reaktionen
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various metabolites.
Substitution: It can undergo substitution reactions with different reagents to form new compounds.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction. The major products formed from these reactions are N-hydroxy derivatives and other metabolites .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Wirkmechanismus
The mechanism by which 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects involves its bio-activation by cytochrome P450 enzymes to form N-hydroxy derivatives. These derivatives can undergo further reactions, such as glucuronidation or sulfation, leading to the formation of reactive metabolites that can damage DNA and induce mutations . The molecular targets and pathways involved include the DAF-16/FOXO pathway, which is associated with oxidative stress resistance .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is one of the most abundant heterocyclic aromatic amines found in cooked meat. Similar compounds include:
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another heterocyclic amine formed in cooked meat, known for its mutagenic properties.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A compound similar to IQ, also found in cooked meat and associated with carcinogenic effects.
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx): Another related compound with similar formation and carcinogenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is unique due to its specific formation conditions and its prevalence in various types of cooked meats .
Eigenschaften
Molekularformel |
C19H20N4O6 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22) |
InChI-Schlüssel |
SQVPGYDPSLNFET-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)




![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)

![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)



![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
